(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide
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Overview
Description
(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole ring, a nitrophenyl group, and a pyridinylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d]thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole core.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with Pyridin-4-ylmethylamine: This step involves the coupling of the acryloyl intermediate with pyridin-4-ylmethylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzo[d]thiazole ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its structure suggests it could interact with biological targets relevant to diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide
- (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-aminophenyl)-N-(pyridin-4-ylmethyl)acrylamide
Uniqueness
Compared to similar compounds, (E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide is unique due to the presence of both fluorine atoms and a nitrophenyl group. These functional groups can significantly influence its chemical reactivity and biological activity, making it a compound of particular interest in research and development.
Properties
IUPAC Name |
(E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N4O3S/c23-16-11-18(24)21-19(12-16)32-22(26-21)27(13-15-7-9-25-10-8-15)20(29)6-3-14-1-4-17(5-2-14)28(30)31/h1-12H,13H2/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNXULAXTMRFLH-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=C(C=C4S3)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=C(C=C4S3)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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